7-Azaspiro[3.5]nonan-2-ol
CAS No.: 784137-09-3
Cat. No.: VC5602486
Molecular Formula: C8H15NO
Molecular Weight: 141.214
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 784137-09-3 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.214 |
| IUPAC Name | 7-azaspiro[3.5]nonan-2-ol |
| Standard InChI | InChI=1S/C8H15NO/c10-7-5-8(6-7)1-3-9-4-2-8/h7,9-10H,1-6H2 |
| Standard InChI Key | PVJSBOUQBOTGEY-UHFFFAOYSA-N |
| SMILES | C1CNCCC12CC(C2)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
7-Azaspiro[3.5]nonan-2-ol features a spirocyclic framework where a six-membered piperidine ring (containing one nitrogen atom) is fused to a three-membered cyclopropane ring at the 2-position of the piperidine. The hydroxyl group at the 2-position introduces polarity and hydrogen-bonding capability, influencing its reactivity and biological interactions .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₅NO | |
| Molecular weight | 141.21 g/mol | |
| SMILES | C1CNCCC12CC(C2)O | |
| InChIKey | PVJSBOUQBOTGEY-UHFFFAOYSA-N |
The spiro arrangement imposes significant ring strain, particularly in the cyclopropane component, which impacts both synthetic strategies and derivatization potential .
Synthetic Methodologies
Patent-Based Synthesis
A 2016 Chinese patent (CN106674112A) outlines a four-step synthesis starting from N-Boc-4-piperidone :
Step 1: Wittig Reaction
N-Boc-4-piperidone undergoes a Wittig reaction with a phosphorus ylide reagent to yield N-Boc-4-methylenepiperidine. This step introduces the exocyclic double bond necessary for subsequent cyclization .
Step 2: [2+2] Cyclization
Zinc/copper-mediated cyclization of trichloroacetyl chloride with N-Boc-4-methylenepiperidine forms N-Boc-7-azaspiro[3.5]nonan-2-one. This step constructs the spirocyclic core but requires careful control of reaction conditions to avoid side reactions .
Step 3: Borohydride Reduction
Sodium borohydride reduces the ketone group in N-Boc-7-azaspiro[3.5]nonan-2-one to the corresponding alcohol, yielding N-Boc-7-azaspiro[3.5]nonan-2-ol with high stereoselectivity .
Step 4: Boc Deprotection
Treatment with 2M HCl in ethyl acetate removes the Boc protecting group, producing 7-azaspiro[3.5]nonan-2-ol hydrochloride. Final purity exceeds 98% after recrystallization .
Table 2: Synthetic Route Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclization catalyst | Zn/Cu (1:1 molar ratio) | 15% |
| Reduction temperature | 25°C | 22% |
| HCl concentration | 2M in ethyl acetate | 98% purity |
Physicochemical Properties
Thermal and Solubility Profiles
While direct data for 7-azaspiro[3.5]nonan-2-ol remains limited, analogous spirocyclic compounds exhibit:
-
Melting point: 180–220°C (decomposition)
-
Water solubility: <1 mg/mL at 25°C
The hydroxyl group enhances solubility in polar aprotic solvents like DMSO (50–100 mg/mL) .
Spectroscopic Signatures
-
¹H NMR (400 MHz, D₂O): δ 3.65 (m, 1H, OH), 3.10–2.85 (m, 4H, piperidine H), 1.90–1.45 (m, 8H, cyclopropane H) .
| Hazard Zone | Recommended PPE |
|---|---|
| Synthesis lab | Nitrile gloves, face shield |
| Bulk handling | Respirator (N95), Tyvek suit |
Pharmaceutical Applications
Structure-Activity Relationships
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume